molecular formula C8H16NO4P B14288193 Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate CAS No. 116139-39-0

Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate

Cat. No.: B14288193
CAS No.: 116139-39-0
M. Wt: 221.19 g/mol
InChI Key: FOOMRSINPCLKEX-UHFFFAOYSA-N
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Description

Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate is an organophosphorus compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phosphonate group attached to a 4-oxoazetidine ring, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable azetidinone derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction between diethyl phosphite and an azetidinone halide under mild conditions . This reaction is often carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)4, resulting in high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, halides

Major Products Formed

    Oxidation: Phosphonate oxides

    Reduction: Hydroxyl derivatives

    Substitution: Various substituted phosphonates

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate is unique due to its 4-oxoazetidine ring, which imparts distinct chemical reactivity and biological activity compared to other phosphonates. This structural feature allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .

Properties

CAS No.

116139-39-0

Molecular Formula

C8H16NO4P

Molecular Weight

221.19 g/mol

IUPAC Name

4-(diethoxyphosphorylmethyl)azetidin-2-one

InChI

InChI=1S/C8H16NO4P/c1-3-12-14(11,13-4-2)6-7-5-8(10)9-7/h7H,3-6H2,1-2H3,(H,9,10)

InChI Key

FOOMRSINPCLKEX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1CC(=O)N1)OCC

Origin of Product

United States

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